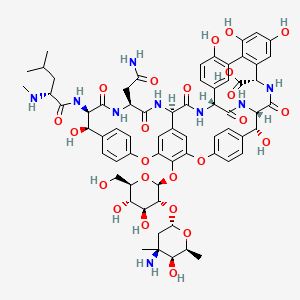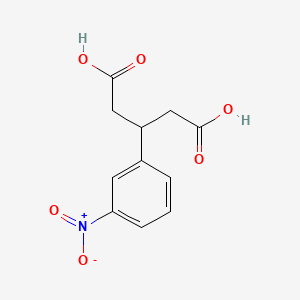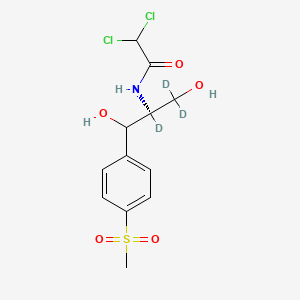
ent-Thiamphenicol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Thiamphenicol-d3: is a deuterated compound of ent-Thiamphenicol. It is the enantiomeric analog of the antimicrobial Thiamphenicol. The compound has a molecular formula of C12H12D3Cl2NO5S and a molecular weight of 359.24 g/mol . Deuterated compounds like this compound are often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled compounds like ent-Thiamphenicol-d3 typically involves the incorporation of deuterium atoms into the molecular structure. One method involves starting from 4-bromobenzaldehyde and using DMSO-d6 in a six-step process that includes microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would involve stringent control of reaction conditions and purification steps to ensure the high isotopic enrichment and chemical purity required for research applications.
Chemical Reactions Analysis
Types of Reactions: ent-Thiamphenicol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
ent-Thiamphenicol-d3 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Thiamphenicol and its analogs. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Thiamphenicol under various conditions.
Biology: Used in studies to understand the interaction of Thiamphenicol with biological systems, including its absorption, distribution, metabolism, and excretion.
Medicine: Used in pharmacological studies to investigate the efficacy and safety of Thiamphenicol and its analogs.
Industry: Used in the development of new antimicrobial agents and in quality control processes to ensure the purity and potency of Thiamphenicol-based drugs .
Mechanism of Action
The mechanism of action of ent-Thiamphenicol-d3 is similar to that of Thiamphenicol. Thiamphenicol is a semisynthetic derivative of chloramphenicol with a broad spectrum of antibacterial activity. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication.
Comparison with Similar Compounds
Thiamphenicol: The parent compound of ent-Thiamphenicol-d3, used as an antimicrobial agent.
Chloramphenicol: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Florfenicol: Another analog of Thiamphenicol with enhanced activity against certain bacterial strains.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the behavior of Thiamphenicol in biological systems, aiding in the development of more effective and safer antimicrobial agents .
Properties
Molecular Formula |
C12H15Cl2NO5S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2S)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10?/m0/s1/i6D2,9D |
InChI Key |
OTVAEFIXJLOWRX-LKWKOBAESA-N |
Isomeric SMILES |
[2H][C@@](C(C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])O)NC(=O)C(Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


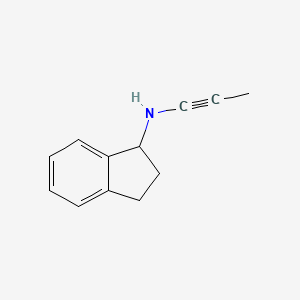
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
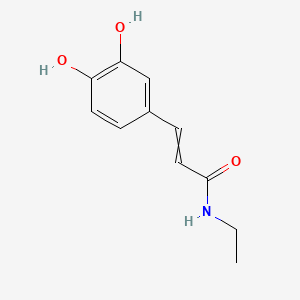
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
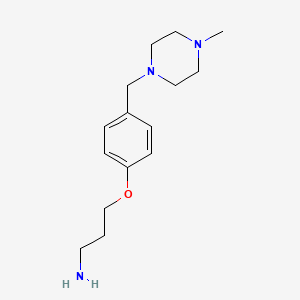
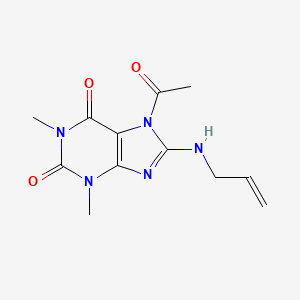
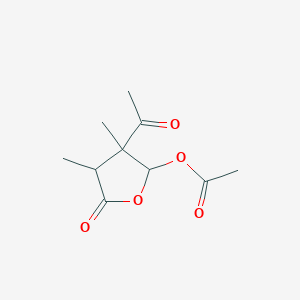
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
